molecular formula C11H8N2S2 B10933946 (2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

(2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B10933946
M. Wt: 232.3 g/mol
InChI Key: GSUZSPOXUGSNFV-UITAMQMPSA-N
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Description

(2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is an organic compound that features a thiazole ring and a thiophene ring connected by a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized by the reaction of 1,4-diketones with elemental sulfur.

    Coupling Reaction: The thiazole and thiophene rings are then coupled through a propenenitrile group using a base-catalyzed condensation reaction.

Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or thiophene rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole and thiophene rings.

    Reduction: Reduced derivatives of the thiazole and thiophene rings.

    Substitution: Substituted derivatives with various functional groups.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its electronic properties and potential use in organic electronics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry:

  • Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

    (2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.

    (2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness:

  • The presence of both thiazole and thiophene rings in (2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile imparts unique electronic and steric properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H8N2S2

Molecular Weight

232.3 g/mol

IUPAC Name

(Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C11H8N2S2/c1-8-7-15-11(13-8)9(6-12)5-10-3-2-4-14-10/h2-5,7H,1H3/b9-5-

InChI Key

GSUZSPOXUGSNFV-UITAMQMPSA-N

Isomeric SMILES

CC1=CSC(=N1)/C(=C\C2=CC=CS2)/C#N

Canonical SMILES

CC1=CSC(=N1)C(=CC2=CC=CS2)C#N

Origin of Product

United States

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